Durohydroquinone

Description

The exact mass of the compound Tetramethylhydroquinone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401619. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Durohydroquinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Durohydroquinone including the price, delivery time, and more detailed information at info@benchchem.com.

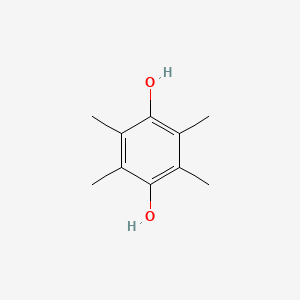

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetramethylbenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-5-6(2)10(12)8(4)7(3)9(5)11/h11-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNVJLYYDZCIIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1O)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60200660 | |

| Record name | Durohydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

527-18-4 | |

| Record name | Tetramethylhydroquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Durohydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Durohydroquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401619 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Durohydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DUROHYDROQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R713G18TVF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Durohydroquinone: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Durohydroquinone, also known as 2,3,5,6-tetramethyl-1,4-benzenediol, is a fully substituted aromatic organic compound belonging to the hydroquinone (B1673460) family. Its unique structure, characterized by a hydroquinone core with four methyl groups, imparts distinct chemical and physical properties that make it a subject of interest in various scientific disciplines. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key reactions of durohydroquinone. Detailed experimental protocols for its synthesis are provided, along with a discussion of its applications, particularly focusing on its role as a potent antioxidant and a versatile chemical intermediate. This document aims to serve as a valuable resource for researchers and professionals engaged in organic synthesis, materials science, and drug discovery.

Chemical Structure and Identification

Durohydroquinone is a derivative of benzene-1,4-diol, with methyl groups substituting all four hydrogen atoms on the benzene (B151609) ring.[1]

-

IUPAC Name: 2,3,5,6-tetramethylbenzene-1,4-diol[2]

-

Chemical Formula: C₁₀H₁₄O₂[2]

-

CAS Registry Number: 527-18-4[3]

-

Synonyms: Tetramethylhydroquinone, Dihydroxydurene, Duroquinol[2]

The molecular structure of durohydroquinone consists of a planar benzene ring with two hydroxyl (-OH) groups in a para configuration (at positions 1 and 4) and four methyl (-CH₃) groups at positions 2, 3, 5, and 6. This symmetrical substitution pattern significantly influences its chemical reactivity and physical properties.

Physicochemical Properties

The physical and chemical properties of durohydroquinone are summarized in the tables below. The presence of the four methyl groups on the aromatic ring enhances its lipophilicity and affects its melting and boiling points compared to unsubstituted hydroquinone.

Physical Properties

| Property | Value | Unit | Source(s) |

| Molecular Weight | 166.22 | g/mol | [2] |

| Appearance | White to light red crystalline powder | - | [] |

| Melting Point | 233 | °C | [5] |

| Boiling Point | 312 | °C at 760 mmHg | |

| Solubility | Sparingly soluble in ether; almost transparent in hot methanol. | - | [5] |

| Density | 1.097 | g/cm³ |

Chemical and Thermodynamic Properties

| Property | Value | Unit | Source(s) |

| pKa | 11.33 ± 0.33 (Predicted) | - | [5] |

| LogP (Octanol-Water Partition Coefficient) | 2.331 | - | |

| Hydrogen Bond Donor Count | 2 | - | |

| Hydrogen Bond Acceptor Count | 2 | - | |

| Redox Potential | The redox behavior of hydroquinones is a key characteristic. They can undergo reversible two-electron oxidation to form the corresponding quinone (duroquinone in this case). The standard electrode potential for the benzoquinone/hydroquinone couple is approximately 0.714 V. | V |

Synthesis of Durohydroquinone

Durohydroquinone can be synthesized through various methods, most commonly involving the reduction of its oxidized counterpart, duroquinone (B146903). A widely used laboratory-scale synthesis starts from durene (1,2,4,5-tetramethylbenzene).

Synthesis from Durene: An Experimental Protocol

This synthesis is a multi-step process that involves the nitration of durene, followed by reduction to the corresponding diamine, and subsequent oxidation to duroquinone, which is then finally reduced to durohydroquinone.

Step 1: Dinitrodurene (B1582519) Synthesis [6]

-

In an 800-mL beaker equipped with a mechanical stirrer and a thermometer, add 75 mL of concentrated sulfuric acid.

-

Dissolve 13.4 g (0.1 mole) of durene in 100 cc of chloroform (B151607) and add it to the sulfuric acid.

-

Cool the mixture to 10°C using an ice bath.

-

Slowly add 16 g (10.7 cc) of fuming nitric acid (sp. gr. 1.5) dropwise while maintaining the temperature at 10°C.

-

After the addition is complete, pour the reaction mixture into 500 cc of a mixture of ice and water.

-

Separate the chloroform layer, wash it twice with a 2.5% sodium carbonate solution, and dry it overnight with anhydrous calcium chloride.

-

Filter the solution and distill off the chloroform until crystals of dinitrodurene begin to appear.

-

Add four times the volume of hot 95% ethyl alcohol and cool the mixture to 10°C to crystallize the dinitrodurene.

-

Filter the solid and wash it with cold 95% ethyl alcohol.

Step 2: Reduction of Dinitrodurene to Diaminodurene [6]

-

Dissolve 90 g of dinitrodurene in 1 L of glacial acetic acid in a 12-L flask and bring it to a boil.

-

In a separate flask, dissolve 700 g of stannous chloride in 800 cc of concentrated hydrochloric acid and heat to boiling.

-

Carefully pour the hot stannous chloride solution into the boiling dinitrodurene solution over about ten minutes.

-

The reaction is complete in about fifteen minutes, and upon cooling, the stannic chloride compound of the diamine crystallizes.

-

Cool the mixture to 10°C, filter the solid, wash with 95% ethyl alcohol and then with ether, and dry.

Step 3: Oxidation to Duroquinone [6]

-

Suspend 100 g of the tin compound from the previous step in a solution of 300 g of ferric chloride crystals in a mixture of 150 cc of water and 20 cc of concentrated hydrochloric acid.

-

Let the suspension stand overnight at approximately 30°C and then filter.

-

Dissolve the product in 150 cc of hot 95% ethyl alcohol, filter the solution, and allow it to stand overnight at 30°C to crystallize duroquinone.

Step 4: Reduction of Duroquinone to Durohydroquinone

-

Dissolve the synthesized duroquinone in a suitable solvent such as ethanol (B145695) or acetic acid.

-

Add a reducing agent, such as sodium borohydride (B1222165) or catalytic hydrogenation (e.g., H₂ with a Palladium on carbon catalyst).

-

Monitor the reaction by thin-layer chromatography (TLC) until the disappearance of the yellow color of duroquinone.

-

Upon completion, neutralize the reaction mixture if necessary and extract the product with an organic solvent.

-

Dry the organic layer, evaporate the solvent, and purify the crude durohydroquinone by recrystallization from a suitable solvent like ethanol.

Chemical Reactions and Mechanisms

The most prominent chemical reaction of durohydroquinone is its reversible oxidation to duroquinone. This redox chemistry is central to its antioxidant activity.

Antioxidant Mechanism

Hydroquinones, including durohydroquinone, act as antioxidants by donating hydrogen atoms from their hydroxyl groups to free radicals, thereby neutralizing them. This process generates a relatively stable semiquinone radical, which can then be further oxidized to the corresponding quinone.

The antioxidant activity of hydroquinones is attributed to their ability to scavenge free radicals through mechanisms like formal hydrogen transfer (FHT).[7] The presence of electron-donating methyl groups in durohydroquinone enhances its antioxidant potential compared to unsubstituted hydroquinone by stabilizing the resulting phenoxyl radical.

Applications in Research and Drug Development

Durohydroquinone serves as a valuable tool in various research and development areas.

-

Antioxidant Research: Due to its potent radical-scavenging properties, durohydroquinone is often used as a model compound in studies on antioxidant mechanisms.[8] Its lipophilic nature makes it particularly relevant for studying lipid peroxidation.

-

Organic Synthesis: As a reducing agent and a building block, durohydroquinone is utilized in the synthesis of more complex molecules.[2] Its dihydroxy functionality allows for further chemical modifications.

-

Drug Development: While not a therapeutic agent itself, the hydroquinone scaffold is present in numerous biologically active compounds and natural products.[9] Studies on hydroquinone derivatives are ongoing in the quest for new drugs, particularly in the areas of cancer and neurodegenerative diseases where oxidative stress plays a significant role.[8][10] Durohydroquinone can serve as a starting material or a reference compound in the development of novel antioxidant drugs.

Conclusion

Durohydroquinone is a fascinating molecule with a rich chemistry and significant potential in various scientific fields. Its well-defined structure, coupled with its potent antioxidant properties, makes it an excellent model for studying redox processes and a valuable intermediate in organic synthesis. This technical guide has provided a detailed overview of its chemical and physical properties, a step-by-step experimental protocol for its synthesis, and an insight into its primary applications. For researchers and professionals in drug development and related disciplines, a thorough understanding of durohydroquinone's characteristics is essential for leveraging its full potential in their scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Durohydroquinone | C10H14O2 | CID 136346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Durohydroquinone [webbook.nist.gov]

- 5. DUROHYDROQUINONE CAS#: 527-18-4 [m.chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. JP2006249036A - Method for producing 2, 3, 5-trimethylhydroquinone - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Hydroquinone Exhibits In Vitro and In Vivo Anti-Cancer Activity in Cancer Cells and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Characteristics of Durohydroquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Durohydroquinone, also known as 2,3,5,6-tetramethyl-1,4-benzenediol, is a synthetic aromatic organic compound belonging to the hydroquinone (B1673460) family. As a fully methylated derivative of hydroquinone, its chemical and biological properties are of significant interest in various research fields, including antioxidant chemistry and cellular biology. This technical guide provides a comprehensive overview of the fundamental characteristics of durohydroquinone, including its physicochemical properties, known biological activities, and toxicological profile. Detailed experimental protocols for its analysis and the evaluation of its antioxidant capacity are presented, alongside a discussion of its potential mechanisms of action, primarily focusing on redox cycling and the activation of the Nrf2 antioxidant response pathway.

Chemical and Physical Properties

Durohydroquinone is a white to light-red crystalline powder. Its structure consists of a benzene (B151609) ring substituted with two hydroxyl groups at positions 1 and 4, and four methyl groups at positions 2, 3, 5, and 6.[1][2] This high degree of methylation significantly influences its solubility, redox potential, and biological activity compared to its parent compound, hydroquinone.

Table 1: Physicochemical Properties of Durohydroquinone

| Property | Value | Reference(s) |

| IUPAC Name | 2,3,5,6-tetramethylbenzene-1,4-diol | [1] |

| Synonyms | Tetramethylhydroquinone, Dihydroxydurene | [1][2] |

| CAS Number | 527-18-4 | [1][2] |

| Molecular Formula | C₁₀H₁₄O₂ | [1][2] |

| Molecular Weight | 166.22 g/mol | [1][2] |

| Appearance | White to light-red powder/crystal | [3] |

| Melting Point | 233 °C | [4] |

| Boiling Point | 275 °C (lit.) | [3] |

| Solubility | Sparingly soluble in ether | [3] |

| pKa | 11.33 ± 0.33 (Predicted) | [5] |

| LogP (Octanol/Water) | 1.8 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

Biological Activities and Mechanism of Action

While specific in-depth studies on durohydroquinone are limited, its biological activities can be inferred from its chemical nature as a methylated hydroquinone and studies on related compounds. The primary activities are expected to be centered around its antioxidant potential and its ability to undergo redox cycling.

Antioxidant Activity

Hydroquinones are well-known for their antioxidant properties, which arise from their ability to donate hydrogen atoms from their hydroxyl groups to neutralize free radicals. The presence of four electron-donating methyl groups on the aromatic ring of durohydroquinone is expected to enhance its antioxidant capacity compared to unsubstituted hydroquinone.

Redox Cycling and Cellular Respiration

Durohydroquinone can be oxidized to its corresponding quinone, duroquinone (B146903). This reversible redox process is central to its biological effects.[6] Studies on duroquinone have shown that it can interact with the mitochondrial electron transport chain. For instance, duroquinone can reverse the effects of mitochondrial complex I and II inhibition, thereby restoring mitochondrial membrane potential and respiration.[7][8][9][10] This suggests that durohydroquinone, through its conversion to duroquinone, can act as a redox cycler, shuttling electrons and influencing cellular bioenergetics.

Caption: Redox cycling of the durohydroquinone/duroquinone couple.

Nrf2 Pathway Activation

A key mechanism by which hydroquinones exert their protective effects against oxidative stress is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[11] While direct evidence for durohydroquinone is scarce, other methylated hydroquinones like tert-butylhydroquinone (B1681946) (tBHQ) are potent activators of this pathway.[12] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Electrophilic compounds, such as quinones formed from the oxidation of hydroquinones, can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, upregulating their expression.

Caption: Proposed activation of the Nrf2 pathway by durohydroquinone.

Toxicological Profile

Table 2: Toxicological Data for Hydroquinone (for reference)

| Parameter | Value | Species | Route | Reference(s) |

| LD50 | >375 mg/kg | Rat | Oral | [13] |

| Dermal Toxicity | Not toxic at 2000 mg/kg | Rabbit | Dermal | [13] |

Experimental Protocols

Synthesis of Durohydroquinone

A general method for the synthesis of durohydroquinone involves the reduction of duroquinone.

Materials:

-

Duroquinone

-

A suitable reducing agent (e.g., sodium borohydride (B1222165), catalytic hydrogenation)

-

Appropriate solvent (e.g., ethanol (B145695), methanol)

-

Acid for neutralization (if required)

Procedure (Illustrative example with Sodium Borohydride):

-

Dissolve duroquinone in a suitable solvent such as ethanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a molar excess of sodium borohydride in small portions with stirring.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Carefully add a dilute acid (e.g., 1M HCl) to neutralize the excess borohydride and the resulting borate (B1201080) esters.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent to obtain pure durohydroquinone.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a general method for the analysis of hydroquinones, which can be adapted for durohydroquinone.[14][15][16][17]

Instrumentation and Materials:

-

HPLC system with a UV or PDA detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or phosphoric acid (analytical grade)

-

Durohydroquinone reference standard

HPLC Conditions (starting point):

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (Solvent B).

-

Gradient: Start with a low percentage of B, and gradually increase to elute the compound.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: Scan for optimal wavelength, typically around 290 nm for hydroquinones.

-

Injection Volume: 10-20 µL

Preparation of Solutions:

-

Standard Stock Solution: Accurately weigh a known amount of durohydroquinone standard and dissolve it in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve.

-

Sample Preparation: Dissolve the sample containing durohydroquinone in the mobile phase or methanol (B129727), filter through a 0.45 µm syringe filter before injection.

Caption: General workflow for HPLC analysis of durohydroquinone.

In Vitro Antioxidant Activity Assay (DPPH Method)

This protocol describes a common method to assess the radical scavenging activity of a compound.[18][19]

Materials:

-

Durohydroquinone

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Trolox (as a standard antioxidant)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Preparation of Sample and Standard Solutions: Prepare stock solutions of durohydroquinone and Trolox in methanol. Create a series of dilutions for each.

-

Assay:

-

In a 96-well plate, add a specific volume of the sample or standard solution at different concentrations to each well.

-

Add the DPPH solution to each well and mix.

-

For the control, use methanol instead of the sample solution.

-

-

Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). The antioxidant capacity can also be expressed as Trolox equivalents.[20][21][22]

Conclusion

Durohydroquinone is a fascinating molecule with potential biological activities stemming from its antioxidant nature and its ability to participate in cellular redox cycling. While specific research on this compound is not extensive, its properties can be largely inferred from the well-established chemistry of hydroquinones and related methylated derivatives. Its potential to modulate mitochondrial function and activate the cytoprotective Nrf2 pathway makes it a compound of interest for further investigation in the fields of pharmacology and drug development. Future studies should focus on elucidating its specific biological targets, quantifying its bioactivities, and thoroughly characterizing its toxicological profile.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. Durohydroquinone | C10H14O2 | CID 136346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DUROHYDROQUINONE Safety Data Sheets(SDS) lookchem [lookchem.com]

- 4. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 5. mdpi.com [mdpi.com]

- 6. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 7. Depolarized mitochondrial membrane potential and protection with duroquinone in isolated perfused lungs from rats exposed to hyperoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Depolarized mitochondrial membrane potential and protection with duroquinone in isolated perfused lungs from rats exposed to hyperoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The toxicology of hydroquinone--relevance to occupational and environmental exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fda.gov.tw [fda.gov.tw]

- 15. japsonline.com [japsonline.com]

- 16. benchchem.com [benchchem.com]

- 17. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column | SIELC Technologies [sielc.com]

- 18. benchchem.com [benchchem.com]

- 19. Antioxidant Activity of Natural Hydroquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Trolox equivalent antioxidant capacity: Significance and symbolism [wisdomlib.org]

- 21. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

Durohydroquinone: A Technical Overview of its Properties, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Durohydroquinone, also known as tetramethylhydroquinone, is a fascinating aromatic organic compound with significant potential in various research and development sectors. This technical guide provides a comprehensive overview of its fundamental properties, including its CAS number and molecular weight. Furthermore, it details a robust experimental protocol for its synthesis, starting from durene, and outlines methodologies for assessing its antioxidant capacity. This document also explores the compound's known biological interactions, particularly its effects on mitochondrial function, and discusses its potential involvement in cellular signaling pathways, drawing parallels with other well-studied hydroquinones. The information is presented to be a valuable resource for professionals in chemistry and pharmacology.

Core Properties of Durohydroquinone

Durohydroquinone is a derivative of hydroquinone (B1673460) with four methyl groups substituting the hydrogen atoms on the benzene (B151609) ring. This substitution significantly influences its chemical and physical properties.

| Property | Value | Citation(s) |

| CAS Number | 527-18-4 | [1][2] |

| Molecular Formula | C₁₀H₁₄O₂ | [1][2] |

| Molecular Weight | 166.22 g/mol | [1][3] |

| IUPAC Name | 2,3,5,6-tetramethylbenzene-1,4-diol | [1] |

| Synonyms | Tetramethylhydroquinone, Duroquinol | [1][4] |

Synthesis of Durohydroquinone

The synthesis of durohydroquinone can be achieved through a multi-step process starting from durene. The overall workflow involves the nitration of durene, followed by reduction of the nitro groups, and subsequent oxidation to duroquinone (B146903), which is then reduced to the final product, durohydroquinone.

Experimental Protocol

Step 1: Synthesis of Dinitrodurene (B1582519) [5]

-

Reaction Setup: In an 800-cc beaker equipped with a mechanical stirrer and a thermometer, add 75 cc of concentrated sulfuric acid.

-

Addition of Durene: Prepare a solution of 13.4 g (0.1 mole) of durene in 100 cc of chloroform (B151607) and add it to the sulfuric acid.

-

Nitration: Cool the mixture to 10°C in an ice-salt bath. Add 16 g (10.7 cc) of fuming nitric acid (sp. gr. 1.5) dropwise while stirring vigorously. Maintain the temperature below 50°C during the addition, which should take approximately fifteen minutes.

-

Work-up: Once the addition is complete, immediately pour the mixture into a separatory funnel. Remove and discard the lower sulfuric acid layer.

-

Neutralization and Washing: Run the upper chloroform layer into 500 cc of 10% sodium carbonate solution. For multiple batches, combine the chloroform solutions and wash twice with 2.5% sodium carbonate solution.

-

Drying and Crystallization: Dry the chloroform solution overnight with 30 g of anhydrous calcium chloride. Filter the solution and distill off the chloroform until crystals of dinitrodurene begin to form.

-

Recrystallization: Add four times the volume of hot 95% ethyl alcohol (approximately 500 cc) and cool the mixture to 10°C.

-

Isolation: Filter the solid product and wash it twice with 50 cc of cold (10°C) 95% ethyl alcohol. The expected yield is 82.5–84 g (92–94%) with a melting point of 207–208°C.

Step 2: Reduction of Dinitrodurene to Diaminodurene Tin Compound [5]

-

Reaction Setup: In a 12-L flask, dissolve 90 g of dinitrodurene in 1 L of glacial acetic acid and bring it to a boil.

-

Reducing Agent Preparation: In a separate flask, dissolve 700 g of stannous chloride in 800 cc of concentrated hydrochloric acid and heat to boiling.

-

Reduction: Carefully pour the hot stannous chloride solution into the boiling dinitrodurene solution over approximately ten minutes. The reaction is typically complete within fifteen minutes.

-

Crystallization: As the solution cools, the stannic chloride compound of the diamine will crystallize.

Step 3: Oxidation to Duroquinone [5]

-

Reaction: Create a suspension of 100 g of the tin compound from the previous step in a solution of 300 g of ferric chloride crystals dissolved in a mixture of 150 cc of water and 20 cc of concentrated hydrochloric acid.

-

Incubation: Let the suspension stand overnight at approximately 30°C.

-

Filtration and Purification: Filter the mixture. Dissolve the resulting product in 150 cc of hot 95% ethyl alcohol.

-

Crystallization: Filter the hot solution and allow it to stand overnight at 30°C to crystallize. The expected yield of duroquinone is 40 g (90%), with a melting point of 109–110°C.

Step 4: Reduction of Duroquinone to Durohydroquinone

Note: While a specific detailed protocol for this final reduction step is not provided in the search results, a general method for reducing quinones to hydroquinones using a mild reducing agent like sodium dithionite (B78146) or catalytic hydrogenation is a standard organic chemistry procedure.

-

Reaction Setup: Dissolve the synthesized duroquinone in a suitable solvent such as ethanol (B145695) or diethyl ether in a round-bottom flask.

-

Reduction: While stirring, add a solution of a reducing agent (e.g., sodium dithionite in water) portion-wise until the characteristic color of the quinone disappears.

-

Work-up: Extract the product into an organic solvent, wash with water and brine, and dry over an anhydrous salt like sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and recrystallize the crude product from a suitable solvent to obtain pure durohydroquinone.

Synthesis Workflow Diagram

Biological Activity and Experimental Protocols

Hydroquinones, as a class of compounds, are known for their biological activities, particularly as antioxidants. While specific studies on durohydroquinone are limited, its structural similarity to other well-researched hydroquinones suggests it may possess similar properties.

Antioxidant Activity

The antioxidant potential of durohydroquinone can be evaluated using standard in vitro assays.

3.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm.

Experimental Protocol:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (B129727). For the assay, dilute the stock solution to obtain an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation: Prepare a stock solution of durohydroquinone in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to various concentrations.

-

Reaction: In a 96-well plate or cuvettes, mix a specific volume of the durohydroquinone solution with the DPPH working solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

3.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance at approximately 734 nm.

Experimental Protocol:

-

Generation of ABTS•+: Prepare a stock solution of ABTS and potassium persulfate in water. Mix equal volumes of the two solutions and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare serial dilutions of durohydroquinone in a suitable solvent.

-

Reaction: Add a specific volume of the durohydroquinone solution to the ABTS•+ working solution.

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

Effects on Mitochondrial Function

Research has shown that duroquinone, the oxidized form of durohydroquinone, can interact with the mitochondrial electron transport chain. Specifically, duroquinone can be reduced to durohydroquinone by cytosolic enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1)[6]. The resulting durohydroquinone can then be re-oxidized by mitochondrial complex III[6]. This process can bypass complexes I and II, which is significant in certain pathological conditions where these complexes are inhibited. For instance, in hyperoxia-exposed lungs, duroquinone was able to reverse the depolarization of the mitochondrial membrane potential caused by the inhibition of complex I, thereby restoring mitochondrial respiration[6].

Experimental Protocol: Assessment of Mitochondrial Membrane Potential

-

Cell/Tissue Preparation: Isolate mitochondria or use whole cells/perfused organs as the experimental model.

-

Fluorescent Dye Loading: Incubate the preparation with a fluorescent dye sensitive to mitochondrial membrane potential, such as Rhodamine 123 or TMRE.

-

Induction of Mitochondrial Dysfunction: Introduce an inhibitor of the electron transport chain (e.g., rotenone (B1679576) for complex I) to induce depolarization of the mitochondrial membrane, which is observed as a change in fluorescence.

-

Treatment with Duroquinone: Add duroquinone to the system and monitor the fluorescence signal over time. A restoration of the signal towards the baseline indicates a repolarization of the mitochondrial membrane.

-

Data Analysis: Quantify the changes in fluorescence intensity to assess the effect of duroquinone on mitochondrial membrane potential.

Potential Involvement in Signaling Pathways

While direct studies on durohydroquinone's role in specific signaling pathways are scarce, the activities of other hydroquinones provide a basis for postulation. Many phenolic compounds, including hydroquinones, are known to modulate cellular signaling pathways, particularly those related to oxidative stress and inflammation.

The Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. Hydroquinone has been shown to induce cell cycle arrest through the Nrf2 signaling pathway[7]. It is plausible that durohydroquinone, as a substituted hydroquinone, could also act as an activator of the Nrf2 pathway.

Potential Mechanism of Nrf2 Activation by Durohydroquinone

Conclusion

Durohydroquinone is a compound of significant interest due to its potential antioxidant properties and its ability to modulate mitochondrial function. This technical guide has provided essential information on its core properties, a detailed protocol for its synthesis, and methodologies for evaluating its biological activity. While further research is needed to fully elucidate its specific roles in cellular signaling pathways, the information presented here serves as a solid foundation for researchers and drug development professionals exploring the therapeutic and industrial applications of this versatile molecule.

References

- 1. Durohydroquinone | C10H14O2 | CID 136346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Durohydroquinone [webbook.nist.gov]

- 3. chemeo.com [chemeo.com]

- 4. CAS 527-18-4: Tetramethylhydroquinone | CymitQuimica [cymitquimica.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Depolarized mitochondrial membrane potential and protection with duroquinone in isolated perfused lungs from rats exposed to hyperoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nrf2 affects hydroquinone-induces cell cycle arrest through the p16/pRb signaling pathway and antioxidant enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of durohydroquinone in different solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Durohydroquinone, also known as 2,3,5,6-tetramethyl-1,4-benzenediol, is a substituted aromatic organic compound belonging to the hydroquinone (B1673460) family. Its structure, featuring a benzene (B151609) ring with two hydroxyl groups and four methyl groups, gives it distinct chemical properties, including its solubility profile, which is critical for its application in various fields such as organic synthesis and materials science. This technical guide provides a comprehensive overview of the available solubility data for durohydroquinone, detailed experimental protocols for its determination, and a workflow for these procedures.

Quantitative and Qualitative Solubility Data

Quantitative solubility data for durohydroquinone is sparse in publicly available literature. The following tables summarize the available qualitative and predicted quantitative data for durohydroquinone, along with more extensive quantitative data for its parent compound, hydroquinone, to provide a comparative reference.

Table 1: Solubility of Durohydroquinone (CAS: 527-18-4)

| Solvent | Formula | Molar Mass ( g/mol ) | Solubility | Notes |

| Water | H₂O | 18.02 | Predicted log10(S) = -2.47 mol/L | Considered to have low solubility in water, necessitating the use of co-solvents for aqueous solutions[1]. |

| Methanol | CH₃OH | 32.04 | Almost transparent in hot methanol[2][3]. Moderately soluble[4]. | Qualitative data suggests good solubility at elevated temperatures. |

| Ethanol (B145695) (50% aqueous) | C₂H₅OH / H₂O | - | Sufficient for experimental use | Used as a co-solvent to increase aqueous solubility[1]. |

| Acetone | C₃H₆O | 58.08 | Moderately soluble[4] | - |

| General Organic Solvents | - | - | Soluble | Generally soluble in organic solvents like ethyl acetate, ethyl ether, benzene, and chloroform[5]. |

Table 2: Comparative Solubility of Hydroquinone (CAS: 123-31-9) in Various Solvents

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |

| Water | 293.15 | 0.0118 |

| 298.15 | 0.0140 | |

| 303.15 | 0.0165 | |

| 308.15 | 0.0195 | |

| 313.15 | 0.0230 | |

| Ethanol | 293.15 | 0.1135 |

| 298.15 | 0.1265 | |

| 303.15 | 0.1408 | |

| 308.15 | 0.1565 | |

| 313.15 | 0.1738 | |

| Dichloromethane | 298 | 5.683 mmol·L⁻¹ |

| Trichloromethane | 298 | 2.785 mmol·L⁻¹ |

| Carbon Tetrachloride | 298 | 0.321 mmol·L⁻¹ |

Note: Data for hydroquinone in water and ethanol is derived from studies using the gravimetric method[6]. Data in chlorinated solvents was determined by cyclic voltammetry[7].

Experimental Protocols for Solubility Determination

For instances where quantitative solubility data is unavailable or requires validation, the following experimental protocols are recommended.

Gravimetric Method

The gravimetric method is a reliable technique for determining the solubility of a solid in a liquid.

Objective: To determine the equilibrium solubility of durohydroquinone in a specific solvent at a controlled temperature.

Materials:

-

Durohydroquinone (solid)

-

Solvent of interest

-

Jacketed glass reactor or temperature-controlled shaker bath

-

Magnetic stirrer and stir bar

-

Analytical balance (uncertainty ±0.1 mg)

-

Thermostatic water bath

-

Drying oven

-

Filtration apparatus (e.g., syringe filters)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid durohydroquinone to a jacketed glass reactor containing a known mass of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Place the reactor in a thermostatic water bath set to the desired experimental temperature.

-

-

Equilibration:

-

Continuously stir the mixture using a magnetic stirrer for a sufficient period (typically 10-24 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Separation:

-

Stop the stirring and allow the undissolved solid to settle for a period of time.

-

Carefully withdraw a known mass of the supernatant (the saturated solution) using a pre-warmed or pre-cooled pipette to prevent precipitation or further dissolution. Use a filter to ensure no solid particles are transferred.

-

-

Solvent Evaporation:

-

Weigh the collected saturated solution.

-

Evaporate the solvent from the sample in a drying oven at a temperature that does not cause decomposition of the durohydroquinone.

-

-

Mass Determination and Calculation:

-

Once the solvent is completely evaporated, weigh the remaining solid durohydroquinone.

-

The solubility can be calculated as the mass of the dissolved durohydroquinone divided by the mass of the solvent. This can then be converted to other units such as g/100g of solvent, molality, or mole fraction.

-

Shake-Flask Method

The shake-flask method is another widely accepted technique for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of durohydroquinone in a chosen solvent at a specific temperature.

Materials:

-

Durohydroquinone (solid)

-

Solvent of interest

-

Glass vials with tight-fitting caps

-

Constant temperature shaker

-

Analytical instrumentation for concentration analysis (e.g., HPLC, UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

-

Syringe filters

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid durohydroquinone to a glass vial.

-

Add a known volume of the selected solvent to the vial and seal it tightly to prevent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (typically 24-72 hours) to reach equilibrium.

-

-

Sample Separation and Dilution:

-

After equilibration, allow the vial to stand undisturbed at the experimental temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant. It is crucial to avoid transferring any solid particles. The use of a syringe filter is recommended.

-

Dilute the collected sample gravimetrically or volumetrically to a concentration that falls within the linear range of the analytical method.

-

-

Concentration Analysis:

-

Analyze the diluted solution to determine the concentration of durohydroquinone using a pre-calibrated analytical instrument.

-

-

Calculation of Solubility:

-

Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The solubility is typically reported in units such as mg/mL or mol/L at the specified temperature.

-

Visualizations

Below is a diagram illustrating the general workflow for the shake-flask method of solubility determination.

References

Durohydroquinone: A Technical Guide to its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Durohydroquinone (2,3,5,6-tetramethylbenzene-1,4-diol), a synthetic aromatic organic compound, holds a significant place in the history of organic chemistry and continues to be a subject of interest due to its redox properties and biological activities. This technical guide provides an in-depth exploration of the discovery and history of durohydroquinone, detailing its synthesis, physicochemical properties, and its role as a potent antioxidant. A comprehensive overview of its mechanism of action, particularly its interaction with the Keap1-Nrf2 signaling pathway, is presented. This document consolidates quantitative data into structured tables, provides a detailed experimental protocol for its synthesis, and includes visualizations of key chemical and biological processes to serve as a thorough resource for the scientific community.

Discovery and History

The history of durohydroquinone is intrinsically linked to the study of its parent hydrocarbon, durene (1,2,4,5-tetramethylbenzene), and its oxidized counterpart, duroquinone (B146903). While a precise date for the initial synthesis of durohydroquinone is not definitively documented, its existence and chemistry were elucidated through the extensive research on methylated aromatic compounds in the late 19th and early 20th centuries.

The preparation of duroquinone, the direct oxidation product of durohydroquinone, was described in scientific literature as early as 1888 by von Pechmann.[1] Early synthetic routes to duroquinone often started from durene, involving a series of reactions including nitration, reduction, and subsequent oxidation.[1] The interconversion between durohydroquinone and duroquinone through redox reactions is a fundamental aspect of its chemistry. The synthesis of durohydroquinone can be readily achieved by the reduction of duroquinone, a process that would have been well understood by chemists of that era. Therefore, the discovery of durohydroquinone can be situated within the broader context of the exploration of quinone and hydroquinone (B1673460) chemistry.

Physicochemical Properties

Durohydroquinone is a white to light-colored crystalline powder. Its fully substituted aromatic ring imparts distinct physical and chemical characteristics.

Table 1: Physical and Chemical Properties of Durohydroquinone

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄O₂ | [2][3] |

| Molecular Weight | 166.22 g/mol | [2][4][5] |

| CAS Number | 527-18-4 | [2][3] |

| Melting Point | 233 °C | [6] |

| Boiling Point | 312 °C at 760 mmHg | [6] |

| Appearance | White to light red to green powder/crystal | [5] |

| pKa | 11.33 ± 0.33 (Predicted) | [5] |

| LogP (Octanol/Water) | 2.331 | [4] |

| Water Solubility (log10WS) | -2.47 | [4] |

Table 2: Spectroscopic Data for Durohydroquinone

| Spectroscopic Data | Key Features | Reference(s) |

| ¹H NMR | Signals corresponding to methyl and hydroxyl protons. | [2][7] |

| ¹³C NMR | Signals for aromatic carbons and methyl carbons. | [2][8] |

| Infrared (IR) Spectroscopy | Characteristic peaks for O-H and C-O stretching. | [2] |

| Mass Spectrometry (EI) | Molecular ion peak (m/z) at 166. | [2] |

Synthesis of Durohydroquinone

The synthesis of durohydroquinone is most commonly achieved through the reduction of duroquinone. A classical and reliable method for preparing duroquinone from durene is detailed below, followed by the final reduction step to yield durohydroquinone.

Experimental Protocol: Synthesis of Duroquinone from Durene

This synthesis is a multi-step process involving the nitration of durene, followed by reduction of the nitro groups to amines, and finally, oxidation to duroquinone.

Step 1: Dinitrodurene (B1582519) Synthesis [1]

-

In a well-ventilated fume hood, dissolve 13.4 g of durene in 100 cc of chloroform (B151607) in a beaker equipped with a mechanical stirrer and a thermometer.

-

Cool the mixture to 10°C in an ice-salt bath.

-

Slowly add 16 g of fuming nitric acid (sp. gr. 1.5) dropwise, ensuring the temperature does not exceed 50°C.

-

After the addition is complete, pour the mixture into a separatory funnel and remove the sulfuric acid layer.

-

Immediately add the chloroform layer to 500 cc of 10% sodium carbonate solution to neutralize any remaining acid.

-

Wash the chloroform solution twice with 2.5% sodium carbonate solution.

-

Dry the chloroform solution with anhydrous calcium chloride, filter, and distill off the chloroform until crystals of dinitrodurene appear.

-

Add four times the volume of hot 95% ethyl alcohol and cool the mixture to 10°C.

-

Filter the solid dinitrodurene and wash with cold 95% ethyl alcohol.

Step 2: Reduction of Dinitrodurene [1]

-

Dissolve 90 g of dinitrodurene in 1 L of glacial acetic acid and bring to a boil in a large flask.

-

In a separate flask, dissolve 700 g of stannous chloride in 800 cc of concentrated hydrochloric acid and heat to boiling.

-

Carefully and slowly pour the hot stannous chloride solution into the boiling dinitrodurene solution over approximately ten minutes. The reaction is vigorous.

-

Allow the reaction to complete (about fifteen minutes) and then let it cool. The stannic chloride compound of the diamine will crystallize.

Step 3: Oxidation to Duroquinone [1]

-

Suspend 100 g of the tin compound from the previous step in a solution of 300 g of ferric chloride crystals in a mixture of 150 cc of water and 20 cc of concentrated hydrochloric acid.

-

Let the suspension stand overnight at approximately 30°C and then filter.

-

Dissolve the product in 150 cc of hot 95% ethyl alcohol.

-

Filter the solution and allow it to stand overnight at 30°C to crystallize the duroquinone.

Experimental Protocol: Reduction of Duroquinone to Durohydroquinone

-

Dissolve the synthesized duroquinone in a suitable solvent such as ethanol (B145695) or diethyl ether.

-

Add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation (H₂ over a palladium catalyst).

-

Stir the reaction mixture at room temperature until the yellow color of the duroquinone disappears, indicating the formation of the colorless durohydroquinone.

-

Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to neutralize any excess reducing agent and to protonate the hydroquinone dianion.

-

Extract the durohydroquinone into an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude durohydroquinone.

-

Recrystallize the crude product from a suitable solvent system (e.g., toluene (B28343) or ethanol/water) to obtain pure durohydroquinone.

Caption: Synthetic pathway from Durene to Durohydroquinone.

Biological Activity and Signaling Pathways

Durohydroquinone is recognized for its potent antioxidant properties. Like other hydroquinones, it can act as a radical scavenger, donating hydrogen atoms to neutralize reactive oxygen species (ROS).[7] This activity is central to its biological effects and its potential applications in mitigating oxidative stress.

A key mechanism through which hydroquinones, including durohydroquinone, exert their antioxidant effects is by modulating the Keap1-Nrf2 signaling pathway.[2] This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.

The Keap1-Nrf2 Signaling Pathway

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its inhibitor protein, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent degradation by the proteasome.

When cells are exposed to oxidative stress or electrophiles, this inhibition is lifted. Durohydroquinone is thought to be oxidized in the cell to its electrophilic quinone form, duroquinone.[2] This quinone can then react with specific cysteine residues on Keap1, inducing a conformational change that disrupts the Keap1-Nrf2 interaction.

Once released from Keap1, Nrf2 translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of a suite of genes encoding for antioxidant and detoxification enzymes. This leads to the upregulation of these protective proteins, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis.[2]

Caption: Activation of the Nrf2 pathway by Durohydroquinone.

Conclusion

Durohydroquinone, a compound with historical roots in the foundational period of organic chemistry, remains a relevant molecule for contemporary research. Its straightforward synthesis and well-characterized physicochemical properties make it an accessible tool for chemical and biological studies. The primary significance of durohydroquinone in a biological context lies in its potent antioxidant activity, which is mediated through both direct radical scavenging and the strategic activation of the Keap1-Nrf2 signaling pathway. This dual-action mechanism underscores its potential as a lead compound or a research probe in the development of therapeutic strategies aimed at combating oxidative stress-related pathologies. This guide has provided a comprehensive overview of the key technical aspects of durohydroquinone to facilitate its continued exploration and application in scientific research and drug development.

References

- 1. Formation of redox-active duroquinone from vaping of vitamin E acetate contributes to oxidative lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Nrf2 affects hydroquinone-induces cell cycle arrest through the p16/pRb signaling pathway and antioxidant enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidant reactions of alpha-tocopherolhydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tocopherylquinone and tocopherylhydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tocopherol hydroquinone | Cyberlipid [cyberlipid.gerli.com]

- 7. Activation of the NRF2 signaling pathway by copper-mediated redox cycling of para- and ortho-hydroquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quinone-induced activation of Keap1/Nrf2 signaling by aspirin prodrugs masquerading as nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Durohydroquinone and its Relationship with Duroquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of durohydroquinone and its reversible redox relationship with duroquinone (B146903). It covers their chemical and physical properties, detailed experimental protocols for their synthesis and analysis, and their significant roles in biological systems, particularly concerning redox cycling and cellular stress response pathways.

Introduction

Duroquinone (2,3,5,6-tetramethyl-1,4-benzoquinone) and its reduced form, durohydroquinone (2,3,5,6-tetramethylbenzene-1,4-diol), constitute a significant redox couple. This pair is structurally related to other biologically important quinones, such as Coenzyme Q10.[1] Their ability to undergo reversible two-electron, two-proton transfer makes them valuable subjects of study in chemistry and biology. Duroquinone serves as an organic oxidant and electron acceptor in various biochemical processes, while durohydroquinone is recognized for its antioxidant properties.[2][3] The dynamic interplay between these two forms is central to their biological effects, which range from inducing oxidative stress to activating protective cellular pathways. This guide will explore this relationship in detail, providing the necessary technical information for research and development.

Physicochemical Properties

The distinct properties of duroquinone and durohydroquinone are fundamental to their chemical behavior and biological function. A summary of their key quantitative data is presented below for easy comparison.

| Property | Duroquinone | Durohydroquinone |

| IUPAC Name | 2,3,5,6-Tetramethylcyclohexa-2,5-diene-1,4-dione[4] | 2,3,5,6-Tetramethylbenzene-1,4-diol[5] |

| Synonyms | Tetramethyl-p-benzoquinone, DQ[4] | Tetramethylhydroquinone, Dihydroxydurene, DHQ[5] |

| CAS Number | 527-17-3[4] | 527-18-4[5] |

| Molecular Formula | C₁₀H₁₂O₂[4] | C₁₀H₁₄O₂[5] |

| Molecular Weight | 164.20 g/mol [4] | 166.22 g/mol [5] |

| Appearance | Bright yellow, needle-like crystals[2] | White to light red powder/crystals[6] |

| Melting Point | 111–112 °C[2] | 233 °C[6] |

| Water Solubility | 443 mg/L[7] | Sparingly soluble |

| Organic Solvent Solubility | Soluble in alcohol, benzene, ether, THF, DCM[2][8] | Soluble in hot methanol, sparingly in ether[6][9] |

| logP (octanol-water) | 2.23[7] | N/A |

| Redox Potential | Lower 1 e⁻ and 2 e⁻/2 H⁺ potential than benzoquinone[10] | N/A |

The Redox Relationship

The core of the relationship between duroquinone and durohydroquinone is their interconversion through a redox reaction involving the transfer of two electrons and two protons (H⁺). This process is central to their biological activity.

Figure 1: Reversible redox transformation between duroquinone and durohydroquinone.

This redox cycling can be catalyzed in biological systems by enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1).[11] NQO1 is a flavoprotein that carries out a two-electron reduction of quinones, bypassing the formation of the unstable and potentially toxic semiquinone radical intermediate.[12][13] This direct reduction to the stable hydroquinone (B1673460) is a key detoxification pathway.

Experimental Protocols

Synthesis of Duroquinone from Durene

Duroquinone can be synthesized from 1,2,4,5-tetramethylbenzene (B166113) (durene) in a three-step process involving nitration, reduction, and oxidation.[14][15]

References

- 1. Activation of the NRF2 signaling pathway by copper-mediated redox cycling of para- and ortho-hydroquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Duroquinone (CAS 527-17-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Duroquinone | C10H12O2 | CID 68238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Durohydroquinone [webbook.nist.gov]

- 6. DUROHYDROQUINONE CAS#: 527-18-4 [m.chemicalbook.com]

- 7. parchem.com [parchem.com]

- 8. mpbio.com [mpbio.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Quinone 1 e– and 2 e–/2 H+ Reduction Potentials: Identification and Analysis of Deviations from Systematic Scaling Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Human NAD(P)H:quinone oxidoreductase type I (hNQO1) activation of quinone propionic acid trigger groups - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NAD(P)H:quinone oxidoreductase 1 (NQO1): chemoprotection, bioactivation, gene regulation and genetic polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Interactions of the antioxidant enzymes NAD(P)H: Quinone oxidoreductase 1 (NQO1) and NRH: Quinone oxidoreductase 2 (NQO2) with pharmacological agents, endogenous biochemicals and environmental contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Duroquinone - Wikipedia [en.wikipedia.org]

Theoretical Insights into the Stability of Durohydroquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Durohydroquinone (2,3,5,6-tetramethylbenzene-1,4-diol), a fully substituted hydroquinone (B1673460) derivative, is a compound of interest in various fields, including antioxidant chemistry and materials science. Its stability is a critical parameter influencing its efficacy, shelf-life, and potential degradation pathways. This technical guide provides an in-depth exploration of the theoretical approaches used to study the stability of durohydroquinone. While direct, comprehensive theoretical studies on its decomposition are limited, this document outlines the established computational methodologies, presents available thermodynamic data, and proposes a framework for a thorough theoretical investigation of its stability.

Core Concepts in Durohydroquinone Stability

The stability of durohydroquinone can be assessed from both thermodynamic and kinetic perspectives.

-

Thermodynamic Stability refers to the relative energy of the molecule compared to its constituent elements or potential decomposition products. A key metric is the Gibbs free energy of formation (ΔfG°) , which indicates the spontaneity of the formation of the compound from its elements in their standard states.

-

Kinetic Stability relates to the energy barriers (activation energies) for potential decomposition or transformation reactions. A molecule can be thermodynamically unstable but kinetically stable if the activation energies for its decomposition pathways are high.

Theoretical chemistry provides powerful tools to quantify both aspects of stability.

Quantitative Thermodynamic Data

The primary quantitative measure of thermodynamic stability for durohydroquinone available from public databases is its standard Gibbs free energy of formation. This value is fundamental for understanding its intrinsic stability.

| Property | Value | Source |

| Standard Gibbs free energy of formation (ΔfG°) | -192.40 kJ/mol | [1] |

| Molecular Formula | C₁₀H₁₄O₂ | [1] |

| Molecular Weight | 166.22 g/mol | [1] |

This negative value for ΔfG° indicates that the formation of durohydroquinone from its constituent elements (carbon, hydrogen, and oxygen) is a spontaneous process under standard conditions, suggesting inherent thermodynamic stability relative to its elements.

Theoretical Methodologies for Stability Assessment

A comprehensive theoretical study of durohydroquinone stability would involve a multi-faceted approach using various computational chemistry techniques. Density Functional Theory (DFT) is a widely used and effective method for such investigations.

Calculation of Thermochemical Properties

The first step in assessing stability is the calculation of key thermochemical properties.

Experimental/Computational Protocol:

-

Geometry Optimization: The three-dimensional structure of the durohydroquinone molecule is optimized to find its lowest energy conformation. This is typically performed using a DFT functional (e.g., B3LYP, M06-2X) with an appropriate basis set (e.g., 6-311+G(d,p)).

-

Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to calculate thermochemical data such as enthalpy, entropy, and Gibbs free energy.

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation can be calculated using isodesmic reactions. This method involves a hypothetical reaction where the number and types of bonds are conserved on both sides of the reaction, which helps in canceling out systematic errors in the calculations.

Investigation of Decomposition Pathways

To understand the kinetic stability of durohydroquinone, potential decomposition pathways need to be identified and their energy barriers calculated.

Experimental/Computational Protocol:

-

Identification of Potential Pathways: Based on chemical intuition and literature on similar compounds, potential unimolecular decomposition reactions are proposed. For durohydroquinone, these could include:

-

Homolytic cleavage of the O-H bonds.

-

Cleavage of C-C bonds in the methyl groups or the aromatic ring.

-

Dehydration reactions.

-

-

Potential Energy Surface (PES) Scanning: A relaxed PES scan is performed along the reaction coordinate of a proposed decomposition pathway to locate the transition state (TS).

-

Transition State Optimization: The structure corresponding to the highest energy point on the PES scan is used as an initial guess for a transition state optimization calculation.

-

Frequency Calculation for TS: A frequency calculation is performed on the optimized TS geometry. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state to confirm that it connects the reactant (durohydroquinone) and the desired products of the decomposition pathway.

-

Activation Energy Calculation: The activation energy (Ea) for the decomposition pathway is calculated as the difference in energy between the transition state and the reactant.

Bond Dissociation Energy (BDE) Analysis

The strength of specific chemical bonds within the durohydroquinone molecule provides insight into its potential initial steps of decomposition. The O-H bond dissociation energy is particularly relevant for its antioxidant activity, but C-C and C-O BDEs are also important for overall thermal stability.

Experimental/Computational Protocol:

-

Optimize Geometries: The geometries of the parent durohydroquinone molecule and the radicals formed upon homolytic cleavage of the bond of interest are optimized using a suitable DFT method.

-

Calculate Enthalpies: The enthalpies of the parent molecule and the resulting radicals are calculated from frequency analyses.

-

Calculate BDE: The bond dissociation energy is calculated as the difference between the sum of the enthalpies of the product radicals and the enthalpy of the parent molecule.

BDE(A-B) = H(A•) + H(B•) - H(A-B)

Visualization of Theoretical Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate the key theoretical workflows and concepts for studying durohydroquinone stability.

References

Durohydroquinone: A Technical Guide to its Potential as a Reducing Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Durohydroquinone (2,3,5,6-tetramethyl-1,4-benzenediol), a fully methylated derivative of hydroquinone (B1673460), presents significant potential as a reducing agent in various chemical and biological contexts. Its unique structural characteristics, featuring four methyl groups on the benzene (B151609) ring, influence its redox properties and reactivity. This technical guide provides an in-depth analysis of durohydroquinone's core attributes as a reducing agent, including its physicochemical properties, redox potential, and applications in chemical synthesis. Furthermore, it explores the compound's engagement with key cellular signaling pathways, offering insights for its potential application in drug development and biomedical research. Detailed experimental protocols and quantitative data are provided to facilitate further investigation and application by the scientific community.

Introduction

Durohydroquinone is a member of the hydroquinone family, which are aromatic diols known for their reversible oxidation to the corresponding quinones.[1] This reversible redox chemistry is central to their function as reducing agents and antioxidants.[2] The presence of four electron-donating methyl groups in durohydroquinone enhances its electron-donating capacity, thereby influencing its reducing potential.[3] This guide will delve into the technical aspects of durohydroquinone, providing a comprehensive resource for researchers exploring its utility.

Physicochemical and Redox Properties

Understanding the fundamental properties of durohydroquinone is crucial for its application as a reducing agent.

Physical and Chemical Properties

A summary of the key physical and chemical properties of durohydroquinone is presented in Table 1.

Table 1: Physical and Chemical Properties of Durohydroquinone

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₂ | [4] |

| Molecular Weight | 166.22 g/mol | [4] |

| CAS Number | 527-18-4 | [4] |

| Appearance | White to light red crystalline powder | |

| Melting Point | 233 °C | |

| Boiling Point | 312 °C at 760 mmHg | |

| Solubility | Almost transparent in hot methanol |

Redox Potential

The reducing strength of durohydroquinone is quantified by its redox potential. The redox couple consists of durohydroquinone (the reduced form) and duroquinone (B146903) (the oxidized form). A computational study has provided valuable insights into the reduction potentials of duroquinone.[3]

Table 2: Reduction Potentials of the Duroquinone/Durohydroquinone Couple

| Parameter | Potential (mV) | Conditions | Reference |

| 1 e⁻ Reduction Potential (E°) | -660 | vs. Fc/Fc⁺ in MeCN | [3] |

| 2 e⁻/2 H⁺ Reduction Potential (E°) | +470 | vs. NHE in H₂O | [3] |

Note: The 1 e⁻ reduction potential refers to the formation of the semiquinone radical, while the 2 e⁻/2 H⁺ potential represents the overall reduction of duroquinone to durohydroquinone.

Applications as a Reducing Agent in Chemical Synthesis

Durohydroquinone's capacity to donate electrons and protons makes it a valuable reducing agent in organic synthesis. It can be employed for the reduction of various functional groups.

General Considerations

The reducing power of durohydroquinone can be harnessed in reactions where a mild and selective reducing agent is required. The reaction proceeds via the transfer of two hydrogen atoms (or sequentially, two electrons and two protons) to the substrate, resulting in the formation of duroquinone as the oxidized by-product.

Reduction of Nitro Compounds

Aromatic nitro compounds can be reduced to their corresponding anilines using various reducing agents. While specific data for durohydroquinone is limited, the general principles of nitro group reduction can be applied.

Reduction of Aldehydes and Ketones

Aldehydes and ketones can be reduced to primary and secondary alcohols, respectively. Durohydroquinone can potentially serve as a hydrogen donor in these transformations, especially in the presence of a suitable catalyst.

Biological Activity and Interaction with Signaling Pathways

Hydroquinones, including durohydroquinone, are known to interact with cellular systems, primarily due to their antioxidant properties and their ability to undergo redox cycling. This interaction can modulate key signaling pathways involved in cellular stress response and epigenetic regulation.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress.[5] Hydroquinones can activate this pathway, leading to the expression of antioxidant and detoxification enzymes.[2] The activation is often mediated by the oxidation of the hydroquinone to its corresponding electrophilic quinone, which then reacts with cysteine residues on Keap1, a repressor protein of Nrf2.[6] This leads to the release and nuclear translocation of Nrf2, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes.[7]

TET1-Mediated DNA Demethylation

Recent studies have shown that hydroquinone can influence epigenetic modifications by affecting the activity of Ten-Eleven Translocation (TET) enzymes.[8][9] TET enzymes, such as TET1, are dioxygenases that catalyze the oxidation of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), an initial step in active DNA demethylation.[8] Hydroquinone exposure has been shown to increase TET1 activity and global 5hmC levels, leading to DNA demethylation.[8][9] This process is thought to involve the generation of reactive oxygen species (ROS) during the redox cycling of hydroquinone.[9]

Quantitative Data on Biological Activity

The biological effects of hydroquinones have been quantified in various studies, often reported as IC₅₀ values.

Table 3: IC₅₀ Values of Hydroquinone and Derivatives in Biological Assays

| Compound | Assay | IC₅₀ Value | Reference |

| Hydroquinone | Mushroom Tyrosinase Inhibition | 22.78 ± 0.16 µM | [10] |

| Hydroquinone | Anti-proliferative (SiHa cells) | 70 ± 0.22 µg/ml | [1] |

| 4-Hydroxycinnamic acid | Mushroom Tyrosinase Inhibition | 16.45 ± 5.42 µM | [10] |

| Kojic acid (positive control) | Mushroom Tyrosinase Inhibition | 28.50 ± 1.10 µM | [10] |

Experimental Protocols

Synthesis of Durohydroquinone

Durohydroquinone can be synthesized from durene (1,2,4,5-tetramethylbenzene) through a multi-step process involving nitration, reduction, and oxidation, followed by reduction of the resulting duroquinone. A detailed protocol for the synthesis of the intermediate, duroquinone, is available in Organic Syntheses.[11] The final reduction step to obtain durohydroquinone can be achieved using a standard reducing agent like sodium borohydride.

Protocol for the Reduction of Dinitrodurene to Diaminodurene (adapted from Organic Syntheses): [11]

-

Dissolve dinitrodurene in glacial acetic acid.

-

Prepare a solution of stannous chloride in concentrated hydrochloric acid.

-

Carefully add the stannous chloride solution to the dinitrodurene solution.

-

Allow the reaction to proceed, during which the diamine tin chloride salt will precipitate.

-

Cool the reaction mixture and filter the solid product.

-

Wash the product with ethanol (B145695) and ether.

-

The free diamine can be liberated by treatment with a base.

General Protocol for the Reduction of a Carbonyl Compound using Durohydroquinone

This protocol provides a general guideline for utilizing durohydroquinone as a reducing agent for aldehydes or ketones. Optimization of reaction conditions (solvent, temperature, catalyst, and reaction time) will be necessary for specific substrates.

-

Materials:

-

Aldehyde or ketone substrate

-

Durohydroquinone (1-2 equivalents)

-

Anhydrous solvent (e.g., toluene, THF, or dioxane)

-

Optional: Catalyst (e.g., a Lewis acid or a transition metal catalyst)

-

Inert atmosphere (e.g., nitrogen or argon)

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the carbonyl substrate in the chosen anhydrous solvent.

-